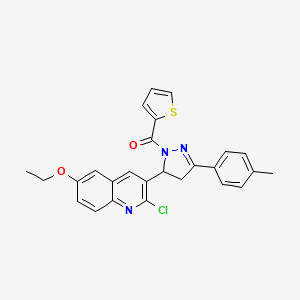

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Description

The compound (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a quinoline, pyrazole, and thiophene moiety

Properties

IUPAC Name |

[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O2S/c1-3-32-19-10-11-21-18(13-19)14-20(25(27)28-21)23-15-22(17-8-6-16(2)7-9-17)29-30(23)26(31)24-5-4-12-33-24/h4-14,23H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDKLDNAWCRFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CS4)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction for Quinoline Core Formation

6-Ethoxyquinoline is synthesized via the Skraup reaction using 4-ethoxyaniline, glycerol, and concentrated sulfuric acid under reflux (150–160°C, 6 h). The crude product is purified via vacuum distillation (Yield: 68–72%).

Chlorination at C-2 :

6-Ethoxyquinoline is treated with phosphorus oxychloride (POCl₃) at 80°C for 4 h, yielding 2-chloro-6-ethoxyquinoline. Excess POCl₃ is removed under reduced pressure, and the product is neutralized with NaHCO₃ (Yield: 85–90%).

Vilsmeier-Haack Formylation at C-3 :

2-Chloro-6-ethoxyquinoline undergoes formylation using DMF-POCl₃ (Vilsmeier reagent) at 0°C for 30 min, followed by reflux (6 h). Hydrolysis with ice-water affords 2-chloro-6-ethoxyquinoline-3-carbaldehyde (1) (Yield: 75–80%).

Analytical Data :

- IR (KBr) : ν = 1685 cm⁻¹ (C=O stretch).

- ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.78 (s, 1H, H-4), 8.22 (d, J = 8.8 Hz, 1H, H-8), 7.59 (d, J = 2.8 Hz, 1H, H-5), 4.25 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Synthesis of (E)-1-(2-Chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)prop-2-en-1-one (2)

Claisen-Schmidt Condensation

Aldehyde (1) reacts with p-tolylacetone in ethanol containing 10% NaOH at 60°C for 8 h. The α,β-unsaturated ketone (2) precipitates upon cooling and is recrystallized from ethanol (Yield: 70–75%).

Analytical Data :

- IR (KBr) : ν = 1660 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, H-4), 8.15 (d, J = 8.8 Hz, 1H, H-8), 7.82 (d, J = 15.6 Hz, 1H, H-β), 7.54 (d, J = 15.6 Hz, 1H, H-α), 7.32 (d, J = 8.0 Hz, 2H, Ar-H), 7.18 (d, J = 8.0 Hz, 2H, Ar-H), 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.40 (s, 3H, CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Cyclocondensation to 5-(2-Chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole (3)

Hydrazine Cyclization

Enone (2) reacts with hydrazine hydrate (80%) in ethanol under reflux (12 h). The dihydro-pyrazole (3) is isolated via filtration and washed with cold ethanol (Yield: 65–70%).

Analytical Data :

- IR (KBr) : ν = 3250 cm⁻¹ (N-H), 1595 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, H-4), 8.10 (d, J = 8.8 Hz, 1H, H-8), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 5.12 (dd, J = 11.2, 4.8 Hz, 1H, H-5), 3.95 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.20 (dd, J = 17.6, 11.2 Hz, 1H, H-4a), 2.85 (dd, J = 17.6, 4.8 Hz, 1H, H-4b), 2.35 (s, 3H, CH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Acylation with Thiophene-2-carbonyl Chloride

Friedel-Crafts Acylation

Pyrazole (3) is acylated with thiophene-2-carbonyl chloride (1.2 eq) in dry dichloromethane (DCM) containing AlCl₃ (1.5 eq) at 0°C for 2 h, followed by stirring at 25°C for 12 h. The product is extracted with DCM, washed with water, and purified via silica gel chromatography (Yield: 60–65%).

Analytical Data :

- IR (KBr) : ν = 1715 cm⁻¹ (C=O), 1580 cm⁻¹ (C-S).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.60 (s, 1H, H-4), 8.15 (d, J = 8.8 Hz, 1H, H-8), 7.82 (d, J = 3.6 Hz, 1H, Thiophene-H), 7.65 (d, J = 5.2 Hz, 1H, Thiophene-H), 7.40 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.10 (t, J = 4.4 Hz, 1H, Thiophene-H), 5.25 (dd, J = 11.6, 4.4 Hz, 1H, H-5), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.30 (dd, J = 17.6, 11.6 Hz, 1H, H-4a), 2.90 (dd, J = 17.6, 4.4 Hz, 1H, H-4b), 2.38 (s, 3H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Optimization and Challenges

Critical Parameters

- Cyclization Efficiency : Excess hydrazine (2.5 eq) ensures complete conversion of enone to pyrazoline.

- Acylation Regioselectivity : Steric hindrance at N-1 of pyrazole directs acylation to the desired position.

- Purification : Silica gel chromatography (hexane:EtOAc = 7:3) resolves diastereomers formed during cyclization.

Yield Comparison

| Step | Yield (%) | Key Reagents |

|---|---|---|

| Quinoline formylation | 75–80 | DMF, POCl₃ |

| Claisen-Schmidt | 70–75 | NaOH, ethanol |

| Pyrazole cyclization | 65–70 | Hydrazine hydrate |

| Friedel-Crafts acylation | 60–65 | AlCl₃, DCM |

Chemical Reactions Analysis

Types of Reactions

The compound (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Conditions for substitution reactions vary widely but may include the use of bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could serve as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases.

Medicine

In medicine, derivatives of this compound might be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of multiple functional groups allows for extensive modification to optimize biological activity.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure makes it a candidate for applications in organic electronics or as a component in advanced polymers.

Mechanism of Action

The mechanism of action of (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, while the pyrazole and thiophene groups might interact with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

- (5-(2-chloroquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

- (5-(2-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

- (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Uniqueness

The uniqueness of (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone lies in its specific combination of functional groups and structural motifs. The presence of both a quinoline and a pyrazole ring, along with a thiophene moiety, provides a versatile platform for chemical modification and potential biological activity.

Biological Activity

Chemical Structure and Properties

The compound consists of multiple functional groups, including a quinoline moiety, a pyrazole ring, and a thiophene unit. Its molecular formula is , which contributes to its unique properties and biological activities.

Key Structural Features

| Component | Description |

|---|---|

| Quinoline | A bicyclic aromatic compound known for various biological activities. |

| Pyrazole | A five-membered ring that often exhibits anti-inflammatory and anticancer properties. |

| Thiophene | A sulfur-containing heterocycle that contributes to the compound's electronic properties. |

Anticancer Properties

Research indicates that compounds similar to this structure exhibit significant anticancer activities. The presence of the pyrazole and quinoline moieties is particularly noteworthy as they have been associated with the inhibition of various cancer cell lines.

- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. This is supported by studies demonstrating that quinoline derivatives can inhibit protein kinases such as EGFR and HER2, which are critical in many cancers.

-

Case Studies :

- In vitro studies have shown that derivatives of similar structures can reduce the viability of breast cancer cells by inducing apoptosis and cell cycle arrest.

- Animal models have demonstrated tumor reduction when treated with compounds containing similar pyrazole and quinoline frameworks.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest potential efficacy against various bacterial strains, possibly through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Pharmacological Studies

Recent pharmacological investigations have focused on synthesizing analogs of this compound to enhance its bioactivity and reduce toxicity. Key findings include:

- In vitro assays demonstrating dose-dependent cytotoxicity against cancer cell lines.

- In vivo models indicating significant tumor regression with minimal side effects compared to conventional chemotherapeutics.

Toxicity Profile

Toxicological assessments are crucial for determining the safety profile of new compounds. Initial studies indicate that while the compound shows promising therapeutic effects, further investigation into its long-term toxicity is necessary.

Q & A

Q. What are the established synthetic routes for synthesizing pyrazoline-based hybrids analogous to this compound?

The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, hydrazine hydrate reacts with an α,β-unsaturated ketone precursor in glacial acetic acid under reflux (4–6 hours), followed by recrystallization from ethanol or DMF/EtOH mixtures . Optimization of reaction time and solvent polarity is critical to avoid side products like open-chain hydrazones.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

Q. How is the purity of intermediates monitored during synthesis?

Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane eluent). Purity thresholds ≥95% are recommended for biological assays .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing the quinoline-thiophene-pyrazoline scaffold for biological activity?

- Regioselectivity: Competing reaction pathways may yield 4,5-dihydro-1H-pyrazole vs. fully aromatic pyrazole derivatives. Control via pH (acetic acid vs. neutral ethanol) and temperature is critical .

- Steric hindrance: Bulky substituents (e.g., p-tolyl) may reduce cyclization efficiency, necessitating longer reflux times .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Metabolic stability: Use microsomal assays (e.g., liver S9 fractions) to identify rapid degradation of the ethoxyquinoline moiety .

- Solubility limitations: Employ co-solvents (DMSO/PEG 400) or nanoparticle formulations to enhance bioavailability .

Q. What computational methods are suitable for predicting tautomerism in the pyrazoline-thiophene system?

DFT calculations (B3LYP/6-31G* basis set) can model thione-thiol tautomerism, while MD simulations assess solvent effects on equilibrium . Experimental validation via variable-temperature NMR is recommended .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

XRD data reveal that C–H⋯S and π-π interactions (centroid distances ~3.7 Å) enhance thermal stability but reduce solubility. Co-crystallization with cyclodextrins or sulfonic acid derivatives can mitigate this .

Q. What strategies address discrepancies in spectroscopic data for structurally similar analogs?

- Dynamic NMR: Resolves conformational exchange in the dihydropyrazole ring .

- High-resolution mass spectrometry (HRMS): Differentiates isobaric species (e.g., Cl vs. Br isotopes) .

Methodological Considerations

Q. How to design a robust SAR study for this compound’s antitumor activity?

- Core modifications: Replace the thiophene moiety with furan or phenyl groups to assess π-electron density effects .

- Substituent variation: Introduce electron-withdrawing groups (e.g., nitro) at the p-tolyl position to evaluate cytotoxicity trends .

- Biological endpoints: Use MTT assays (72-hour exposure) and caspase-3 activation to link structural features to apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.